5-bromo-N-cyclopropylfuran-2-carboxamide
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Overview
Description
5-Bromo-N-cyclopropylfuran-2-carboxamide: is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a bromine atom at the 5-position and a cyclopropyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopropylfuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of furan-2-carboxamide followed by the introduction of the cyclopropyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The cyclopropyl group can be introduced through a cyclopropanation reaction using cyclopropylamine and a suitable coupling agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-cyclopropylfuran-2-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under suitable conditions.
Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted furan derivatives depending on the nucleophile used.
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.
Reduction Products: Corresponding amines from the reduction of the carboxamide group.
Scientific Research Applications
Chemistry: 5-Bromo-N-cyclopropylfuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of furan derivatives with biological macromolecules. It can be employed in the design of enzyme inhibitors or as a probe to investigate biological pathways involving furan-containing compounds.
Medicine: Its unique structure makes it a candidate for drug discovery programs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also utilized in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropylfuran-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-N-methylfuran-2-carboxamide
- 5-Bromo-N-ethylfuran-2-carboxamide
- 5-Bromo-N-propylfuran-2-carboxamide
Comparison: Compared to its analogs, 5-bromo-N-cyclopropylfuran-2-carboxamide exhibits unique properties due to the presence of the cyclopropyl group. This group imparts rigidity and steric hindrance, which can influence the compound’s reactivity and binding interactions. The cyclopropyl group also enhances the compound’s stability and may improve its pharmacokinetic properties in medicinal applications .
Properties
IUPAC Name |
5-bromo-N-cyclopropylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSFSZXTIBYUBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361110 |
Source
|
Record name | 5-bromo-N-cyclopropylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352682-00-9 |
Source
|
Record name | 5-bromo-N-cyclopropylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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